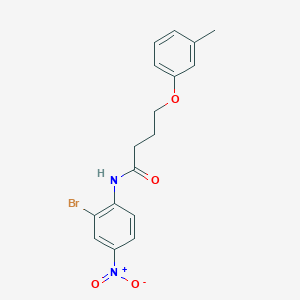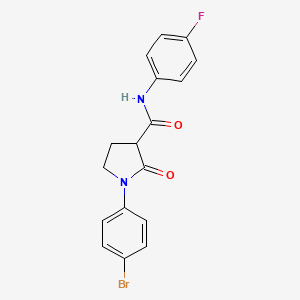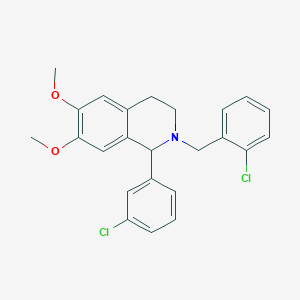
N-(2-bromo-4-nitrophenyl)-4-(3-methylphenoxy)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-bromo-4-nitrophenyl)-4-(3-methylphenoxy)butanamide, also known as BNPPB, is a chemical compound that has gained significant interest in scientific research due to its potential applications in the field of pharmacology. BNPPB is a selective inhibitor of the TRPV1 ion channel, which is involved in the perception of pain and temperature in the body.
作用机制
N-(2-bromo-4-nitrophenyl)-4-(3-methylphenoxy)butanamide selectively inhibits the TRPV1 ion channel by binding to a specific site on the channel. This binding prevents the channel from opening in response to stimuli, such as heat or capsaicin. The inhibition of TRPV1 by N-(2-bromo-4-nitrophenyl)-4-(3-methylphenoxy)butanamide leads to a reduction in pain and inflammation.
Biochemical and Physiological Effects:
The inhibition of TRPV1 by N-(2-bromo-4-nitrophenyl)-4-(3-methylphenoxy)butanamide has been shown to have both biochemical and physiological effects. Biochemically, N-(2-bromo-4-nitrophenyl)-4-(3-methylphenoxy)butanamide reduces the release of inflammatory mediators, such as prostaglandins and cytokines. Physiologically, N-(2-bromo-4-nitrophenyl)-4-(3-methylphenoxy)butanamide reduces pain and inflammation in animal models.
实验室实验的优点和局限性
N-(2-bromo-4-nitrophenyl)-4-(3-methylphenoxy)butanamide has several advantages for laboratory experiments, including its selectivity for the TRPV1 ion channel and its ability to reduce pain and inflammation. However, there are also limitations to its use, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
未来方向
There are several future directions for research on N-(2-bromo-4-nitrophenyl)-4-(3-methylphenoxy)butanamide. One area of interest is the development of more potent and selective TRPV1 inhibitors. Another area of research is the investigation of the potential use of N-(2-bromo-4-nitrophenyl)-4-(3-methylphenoxy)butanamide in the treatment of diseases such as cancer, diabetes, and cardiovascular disease. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-bromo-4-nitrophenyl)-4-(3-methylphenoxy)butanamide and its potential side effects.
Conclusion:
In conclusion, N-(2-bromo-4-nitrophenyl)-4-(3-methylphenoxy)butanamide is a chemical compound that has gained significant interest in scientific research due to its potential applications in the field of pharmacology. Its selective inhibition of the TRPV1 ion channel has shown promise in reducing pain and inflammation in animal models and has potential for use in the treatment of various diseases. Further research is needed to fully understand the mechanism of action of N-(2-bromo-4-nitrophenyl)-4-(3-methylphenoxy)butanamide and its potential applications in the field of pharmacology.
合成方法
The synthesis of N-(2-bromo-4-nitrophenyl)-4-(3-methylphenoxy)butanamide involves a series of chemical reactions, starting with the reaction of 2-bromo-4-nitroaniline with 3-methylphenol to form 2-bromo-4-nitrophenyl 3-methylphenyl ether. This intermediate compound is then reacted with butyryl chloride to yield N-(2-bromo-4-nitrophenyl)-4-(3-methylphenoxy)butanamide. The synthesis of N-(2-bromo-4-nitrophenyl)-4-(3-methylphenoxy)butanamide has been optimized to increase yield and purity, making it a viable option for laboratory experiments.
科学研究应用
N-(2-bromo-4-nitrophenyl)-4-(3-methylphenoxy)butanamide has been extensively studied for its potential use in the treatment of pain and inflammation. The TRPV1 ion channel is involved in the perception of pain and temperature, and its inhibition by N-(2-bromo-4-nitrophenyl)-4-(3-methylphenoxy)butanamide has been shown to reduce pain and inflammation in animal models. N-(2-bromo-4-nitrophenyl)-4-(3-methylphenoxy)butanamide has also been studied for its potential use in the treatment of various diseases, including cancer, diabetes, and cardiovascular disease.
属性
IUPAC Name |
N-(2-bromo-4-nitrophenyl)-4-(3-methylphenoxy)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O4/c1-12-4-2-5-14(10-12)24-9-3-6-17(21)19-16-8-7-13(20(22)23)11-15(16)18/h2,4-5,7-8,10-11H,3,6,9H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHHXFPUOHYMWFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 4-({1-[(4-methylphenyl)sulfonyl]prolyl}amino)benzoate](/img/structure/B5049889.png)
amino]methyl}-2-methoxyphenol](/img/structure/B5049891.png)

![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-3-phenylpropanamide](/img/structure/B5049899.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-3-(4-chloro-3-nitrophenyl)acrylamide](/img/structure/B5049908.png)
![N-(4-methyl-2-pyridinyl)-2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide](/img/structure/B5049910.png)
![N-{1-[1-(3-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B5049926.png)
![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-3-nitrobenzamide](/img/structure/B5049927.png)
![5-{[5-(4-morpholinyl)-2-furyl]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5049934.png)
![3-(1,3-benzodioxol-5-yl)-2-[(2-methylbenzoyl)amino]acrylic acid](/img/structure/B5049936.png)
![ethyl 4-[({[1-(acryloylamino)-2,2,2-trichloroethyl]amino}carbonothioyl)amino]benzoate](/img/structure/B5049940.png)

![5-[(1-methyl-1H-indol-2-yl)methylene]-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5049955.png)
